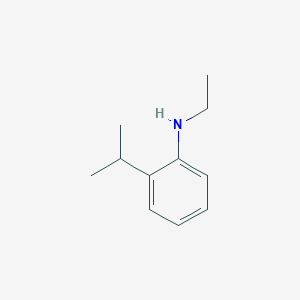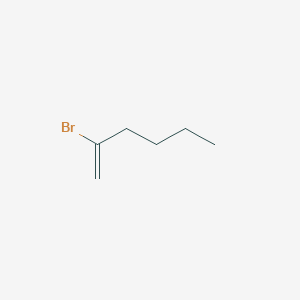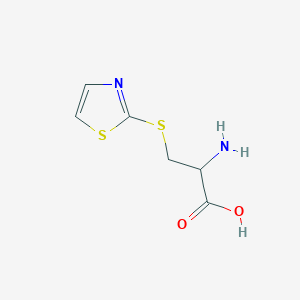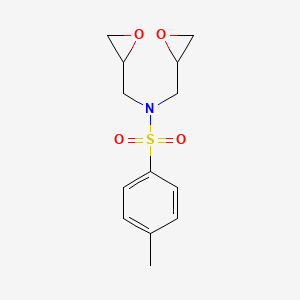
N-ethyl-2-(propan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2-(propan-2-yl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an ethyl group and an isopropyl group attached to the nitrogen atom of an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-2-(propan-2-yl)aniline can be synthesized through several methods. One common approach involves the nucleophilic substitution of aniline with ethyl halides under basic conditions. Another method includes the reduction of Schiff bases formed from aniline and acetaldehyde using hydrogenation or other reducing agents . These reactions typically occur at normal temperature and pressure, making them relatively straightforward and cost-effective .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-temperature and high-pressure conditions to enhance yield and purity. For example, aniline can be reacted with ethanol in the presence of concentrated hydrochloric acid under autoclave conditions to produce this compound . This method, while effective, requires specialized equipment and safety precautions due to the high temperatures and pressures involved.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted anilines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroanilines, while reduction can produce secondary or tertiary amines. Substitution reactions can result in halogenated anilines or other substituted derivatives .
Scientific Research Applications
N-ethyl-2-(propan-2-yl)aniline has several scientific research applications:
Mechanism of Action
The mechanism by which N-ethyl-2-(propan-2-yl)aniline exerts its effects involves interactions with various molecular targets. For instance, in medicinal chemistry, it may act on neurotransmitter systems by modulating the release or uptake of monoamines such as serotonin, dopamine, and norepinephrine . These interactions can influence mood and behavior, making it a potential candidate for antidepressant drug development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-ethyl-2-(propan-2-yl)aniline include:
N-methylaniline: Another alkyl-substituted aniline with a methyl group instead of an ethyl group.
N-isopropylaniline: An aniline derivative with an isopropyl group attached to the nitrogen atom.
2,6-Diisopropylaniline: A compound with two isopropyl groups attached to the aromatic ring.
Uniqueness
This compound is unique due to its specific combination of ethyl and isopropyl groups, which confer distinct chemical and physical properties. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
N-ethyl-2-propan-2-ylaniline |
InChI |
InChI=1S/C11H17N/c1-4-12-11-8-6-5-7-10(11)9(2)3/h5-9,12H,4H2,1-3H3 |
InChI Key |
AQWCANJYAVHHSH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=CC=C1C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[4-[(5-Chloro-1-oxopentyl)amino]phenyl]-4,5,6,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B12087956.png)





![potassium;[(E)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate](/img/structure/B12087992.png)
![7-chloro-5H-pyridazino[4,5-b]quinoline-1,4,10-trione](/img/structure/B12088005.png)


![4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol](/img/structure/B12088028.png)
amine](/img/structure/B12088034.png)
